molecular formula C11H6ClNO B8343350 7-Chloropyrrolo[1,2-a]indol-9-one

7-Chloropyrrolo[1,2-a]indol-9-one

Cat. No.: B8343350
M. Wt: 203.62 g/mol
InChI Key: PQRBNQVEWULCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloropyrrolo[1,2-a]indol-9-one is a tricyclic nitrogen-containing heterocycle based on the privileged 9H-pyrrolo[1,2-a]indol-9-one scaffold. This core structure is a subject of interest in medicinal chemistry due to its presence in compounds with a range of biological activities. Researchers can utilize this chlorinated derivative as a key synthetic intermediate for the development of novel bioactive molecules. The pyrrolo[1,2-a]indole scaffold is recognized as a valuable framework in drug discovery. Literature indicates that analogs of this structure have demonstrated potent biological properties, including serving as functional antagonists of the sphingosine-1-phosphate (S1P1) receptor, a validated target for the treatment of autoimmune diseases such as multiple sclerosis . Other derivatives have been investigated as antitumor agents, with some compounds showing cytotoxicity against human leukemia and activity in breast carcinoma models . The specific substitution with a chlorine atom at the 7-position is a common modification explored in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

6-chloropyrrolo[1,2-a]indol-4-one

InChI

InChI=1S/C11H6ClNO/c12-7-3-4-9-8(6-7)11(14)10-2-1-5-13(9)10/h1-6H

InChI Key

PQRBNQVEWULCDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)Cl)C(=O)C2=C1

Origin of Product

United States

Synthetic Methodologies for 7 Chloropyrrolo 1,2 a Indol 9 One and Its Analogues

Strategies for the Construction of the Pyrrolo[1,2-a]indole Core

The assembly of the tricyclic pyrrolo[1,2-a]indole system can be achieved through various strategic approaches, each offering distinct advantages in terms of efficiency, modularity, and stereocontrol. These strategies primarily involve the sequential or concerted formation of the pyrrole (B145914) and indole (B1671886) ring systems.

Modular Annulation Approaches for Pyrrole Ring Formation

Modular annulation strategies focus on constructing the pyrrole ring onto a pre-existing indole framework. These methods offer the flexibility to introduce a variety of substituents on both the indole and the newly formed pyrrole ring.

One common approach involves the reaction of a substituted indole with a suitable three-carbon synthon. For instance, α-aryl-α-pyrrolidin-2-ylideneacetonitriles, synthesized from the corresponding phenylacetonitriles, can undergo intramolecular cyclization to form 2,3-dihydro-1H-pyrrolo[1,2-a]indoles. rsc.org This method provides a foundation for further functionalization to achieve the desired pyrrolo[1,2-a]indol-9-one structure.

Another modular approach utilizes pyrrole-based enaminones as building blocks. These can be synthesized and subsequently cyclized to form the pyrrolo[1,2-a]pyrazine (B1600676) or indolizine (B1195054) core, demonstrating the versatility of annulation strategies in building fused heterocyclic systems. nih.gov While not directly yielding the pyrrolo[1,2-a]indole core, the principles of annulating a five-membered ring onto a pre-existing heterocycle are transferable.

The following table summarizes representative modular annulation approaches for pyrrole ring formation:

Starting MaterialsReagents and ConditionsProductReference
Substituted Phenylacetonitriles and 2-methoxy-Δ¹-pyrrolineCondensationα-Aryl-α-pyrrolidin-2-ylideneacetonitriles rsc.org
2-Formylpyrrole-based enaminonesAmmonium acetate (B1210297)Pyrrolo[1,2-a]pyrazines nih.gov

Intramolecular Cyclization Pathways for Indole Ring Elaboration

Intramolecular cyclization strategies are powerful for constructing the indole portion of the pyrrolo[1,2-a]indole nucleus, often starting from a substituted pyrrole or a precursor that can form the indole ring in situ. These methods are advantageous for controlling the regiochemistry of the final product.

A notable example is the intramolecular nucleophilic aromatic substitution of α-aryl-α-pyrrolidin-2-ylideneacetonitriles. Treatment of these compounds with sodium hydride and copper(I) bromide in dimethylformamide leads to the quantitative formation of 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitriles. rsc.org This intramolecular cyclization effectively builds the indole ring onto the existing pyrrolidine (B122466) moiety.

Furthermore, radical-initiated cascade cyclization reactions provide an efficient route to pyrrolo[1,2-a]indol-3-ones. rsc.org This type of reaction, often initiated by a radical initiator like AIBN, proceeds through a cascade of bond-forming events to construct the tricyclic system.

Palladium-catalyzed intramolecular C-H arylation is another sophisticated method for the final ring-closing step to form complex pyrrolo-fused systems. mdpi.comnih.gov This approach is particularly useful for creating polycyclic aromatic compounds containing the pyrroloindole core.

Key intramolecular cyclization pathways are highlighted in the table below:

PrecursorReagents and ConditionsProduct CoreReference
α-Aryl-α-pyrrolidin-2-ylideneacetonitrilesNaH, Cu(I)Br, DMF2,3-Dihydro-1H-pyrrolo[1,2-a]indole rsc.org
1-Methacryloyl-3-phenyl-1H-indole-2-carbonitrileAIBN, Ethanol (B145695)Pyrrolo[1,2-a]indol-3-one rsc.org
Substituted Indolyl PrecursorsPdCl₂, PCy₃, DBU, NMPPyrrolo-fused quinolines mdpi.comnih.gov

Multi-Component Reactions in Pyrrolo[1,2-a]indole Synthesis

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecular scaffolds, including indole-fused heterocycles. nih.govresearchgate.net These one-pot reactions combine three or more starting materials to generate the final product, incorporating most of the atoms from the reactants. nih.gov

While direct multi-component synthesis of 7-chloropyrrolo[1,2-a]indol-9-one is not extensively documented, the principles of MCRs are applicable to the construction of the core pyrroloindole framework. For instance, MCRs have been successfully employed to assemble indole-fused seven-membered heterocycles, demonstrating the power of this strategy in building complex fused systems from simple starting materials like indoles, formaldehyde, and amino hydrochlorides. nih.gov

The development of novel MCRs remains an active area of research, with the potential to provide streamlined access to a wide variety of substituted pyrrolo[1,2-a]indoles.

Regioselective Functionalization and Chlorine Atom Incorporation at the 7-Position of Pyrrolo[1,2-a]indol-9-one

The introduction of a chlorine atom at the 7-position of the pyrrolo[1,2-a]indol-9-one skeleton is a critical step in the synthesis of the target compound. This can be accomplished either by direct halogenation of the pre-formed heterocyclic core or by utilizing a precursor that already contains the chlorine atom in the correct position.

Direct Halogenation Methods

Direct halogenation of the pyrrolo[1,2-a]indol-9-one nucleus presents a challenge in achieving regioselectivity. The electron-rich nature of the indole ring system can lead to multiple halogenation sites. However, under carefully controlled conditions, it is possible to direct the halogenation to the desired position.

Electrophilic halogenating agents such as N-chlorosuccinimide (NCS) are commonly used for the chlorination of indole derivatives. The regioselectivity of the reaction is influenced by the substitution pattern on the indole ring and the reaction conditions. While specific examples for the direct chlorination of pyrrolo[1,2-a]indol-9-one at the 7-position are not prevalent in the reviewed literature, the general principles of electrophilic aromatic substitution on indole systems would apply.

Halogenated Precursor Utilization

A more reliable and common strategy for the synthesis of this compound involves the use of a starting material that is already chlorinated at the desired position. This approach ensures the correct regiochemistry from the outset of the synthetic sequence.

For example, the synthesis can commence with a 4-chloro-substituted indole derivative. A multi-step synthesis starting from 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine has been reported to yield 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. mdpi.com While this specific example leads to a different heterocyclic system, the principle of starting with a chlorinated precursor is a key strategy. The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine itself is an important process, as this compound serves as a crucial intermediate in the preparation of various kinase inhibitors. google.comchemicalbook.com

A general approach would involve the synthesis of a 4-chloroindole (B13527), which can then be elaborated to form the pyrrolo[1,2-a]indol-9-one ring system using the methodologies described in section 2.1. For instance, a 4-chloro-2-nitrotoluene (B43163) could be a starting point, which can be converted to a 4-chloroindole through established synthetic routes. This chlorinated indole can then undergo reactions to build the fused pyrrole ring, ultimately leading to this compound.

The following table outlines the use of halogenated precursors:

Halogenated PrecursorSynthetic GoalKey TransformationReference
2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acidAlkylation, Saponification, Chlorination mdpi.com
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineKinase InhibitorsIntermediate for further synthesis google.comchemicalbook.com

Synthetic Approaches to Related Pyrrolo-Fused Heterocycles

The synthesis of complex heterocyclic structures is a cornerstone of medicinal chemistry and materials science. The following sections detail the synthetic routes for obtaining various pyrrolo-fused heterocycles, specifically pyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinolines, and pyrrolo[2,1-f] tandfonline.comnih.govresearchgate.nettriazin-4(3H)-ones.

Synthesis of Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives

A variety of synthetic strategies have been developed for the construction of the pyrrolo[1,2-a]quinoxaline scaffold. One common approach involves a multi-step heterocyclization process starting from substituted 2-nitroanilines or 1,2-phenylenediamine. tandfonline.com A green and efficient method for synthesizing the pyrroloquinoxalinic core is the Pictet-Spengler reaction, which can be catalyzed by surfactants like p-dodecylbenzene sulphonic acid (p-DBSA) in mild solvents such as water or ethanol, often proceeding at room temperature with high yields in short reaction times. unisi.it

Transition metal-catalyzed reactions have also proven to be powerful tools. For instance, palladium-catalyzed sequential Sonogashira coupling of 2,3-dichloroquinoxaline (B139996) with two different terminal alkynes has been used to create unsymmetrical 2,3-dialkynyl quinoxalines, which can then be further transformed into 4-alkynyl-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net Another palladium-catalyzed method is the Suzuki coupling, which can be used to synthesize derivatives like 4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehydes from 4-chloropyrrolo[1,2-a]quinoxalines and 4-formylphenylboronic acid. tandfonline.com

Specific derivatives can be obtained through further reactions. For example, 4-phenylpyrrolo[1,2-a]quinoxaline can be prepared by the cyclization of the corresponding amide in refluxing phosphorus oxychloride. tandfonline.com This product can then undergo a Vilsmeier-Haack reaction for formylation at the 1-position or bromination using N-bromosuccinimide to yield 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline. tandfonline.com

The condensation of 2-(1H-pyrrol-1-yl)aniline with various aldehydes is another key strategy. For example, its reaction with 2-chloronicotinaldehyde (B135284) or its derivatives in the presence of acetic acid in ethanol affords a range of pyrrolo[1,2-a]quinoxaline derivatives. nih.gov

Table 1: Selected Synthesized Pyrrolo[1,2-a]quinoxaline Derivatives

Compound NameStarting MaterialsReaction TypeReference
4-Phenylpyrrolo[1,2-a]quinoxalineAmide precursorCyclization with POCl₃ tandfonline.com
4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde4-Phenylpyrrolo[1,2-a]quinoxaline, POCl₃/DMFVilsmeier-Haack formylation tandfonline.com
1-Bromo-4-phenylpyrrolo[1,2-a]quinoxaline4-Phenylpyrrolo[1,2-a]quinoxaline, N-bromosuccinimideBromination tandfonline.com
4-(Pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehydes4-Chloropyrrolo[1,2-a]quinoxalines, 4-formylphenylboronic acidSuzuki coupling tandfonline.com
4-[(3-Chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acidNot specified in detailMulti-step synthesis nih.gov
4-(5-Nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline5-Nitro-2-thiophene carboxaldehyde, 1-(2-aminophenyl)pyrroleCatalyst-free condensation researchgate.net

Preparation of Pyrrolo[1,2-a]quinoline (B3350903) Architectures

The synthesis of pyrrolo[1,2-a]quinolines has been achieved through several innovative methods. A notable approach is the visible light-mediated annulation of N-arylpyrroles with arylalkynes. This method avoids transition metal catalysts by using rhodamine 6G as a photosensitizer, allowing the reaction of 1-(2-bromophenyl)-1H-pyrrole with aromatic alkynes to proceed at room temperature. rsc.org

Multi-component reactions offer an efficient pathway to these structures. A one-pot, three-component reaction of quinolines, 2-bromoacetophenones, and acetylenic dipolarophiles in 1,2-epoxypropane can produce a library of pyrrolo[1,2-a]quinoline derivatives. researchgate.net Another powerful strategy is a cascade synthesis that begins with a formal [3+2]-cycloaddition between push-pull nitro heterocycles (like 3-nitrobenzofurans) and carbonyl-stabilized quinolinium ylides. nih.gov

Furthermore, cerium(III)-catalyzed cascade cyclization provides a general route from readily available 2-alkylazaarenes and nitroolefins. This method facilitates the formation of multiple C-C and C-N bonds in a single pot. researchgate.net The reaction of 1-(2-bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole with aromatic alkynes under blue light irradiation in the presence of rhodamine 6G and N,N-diisopropylethylamine also yields pyrrolo[1,2-a]quinolines and ullazines. rsc.org

Table 2: Selected Synthetic Methods for Pyrrolo[1,2-a]quinoline Derivatives

MethodKey ReagentsConditionsReference
Visible light-mediated annulation1-(2-Bromophenyl)-1H-pyrrole, arylalkynes, rhodamine 6GBlue light irradiation, room temperature rsc.org
One-pot, three-component reactionQuinolines, 2-bromoacetophenones, acetylenic dipolarophiles1,2-Epoxypropane as medium and HBr scavenger researchgate.net
Cascade [3+2]-cycloadditionPush-pull 3-nitrobenzofurans, quinolinium ylide precursorsEt₃N-mediated nih.gov
Cerium(III)-catalyzed cascade cyclization2-Alkylazaarenes, nitroolefins, cerium chlorideOne-pot reaction researchgate.net

Synthetic Routes to Pyrrolo[2,1-f]tandfonline.comnih.govnih.govtriazin-4(3H)-one Compounds

Pyrrolo[2,1-f] tandfonline.comnih.govnih.govtriazin-4(3H)-ones are valuable heterocyclic compounds, and efficient synthetic routes to these structures have been developed. beilstein-journals.org Modern methods have focused on overcoming the harsh conditions, such as high temperatures and long reaction times, required by older procedures. beilstein-journals.orgnih.gov

Two key facile and practical approaches have been reported. The first is the nucleophile-induced rearrangement of pyrrolo[1,2-d] tandfonline.comresearchgate.netnih.govoxadiazines. beilstein-journals.orgnih.gov The second prominent method is the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. beilstein-journals.orgnih.gov These synthetic strategies can be performed under very mild conditions, such as at 0 °C for a short duration of 5 minutes, which is a significant improvement over previous methods that often required heating at temperatures ranging from 100 to 160 °C. beilstein-journals.orgnih.gov The development of these milder methods makes the synthesis of pyrrolo[2,1-f] tandfonline.comnih.govnih.govtriazin-4(3H)-ones more practical and accessible. beilstein-journals.orgnih.gov

Table 3: Modern Synthetic Approaches to Pyrrolo[2,1-f] tandfonline.comnih.govnih.govtriazin-4(3H)-ones

Synthetic ApproachPrecursor Compound TypeKey AdvantageReference
Nucleophile-induced rearrangementPyrrolo[1,2-d] tandfonline.comresearchgate.netnih.govoxadiazinesMild reaction conditions (0 °C, 5 min) beilstein-journals.orgnih.gov
Regioselective intramolecular cyclization1,2-Biscarbamoyl-substituted 1H-pyrrolesFacile and practical, avoids harsh conditions beilstein-journals.orgnih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 7 Chloropyrrolo 1,2 a Indol 9 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the intricate molecular architecture of 7-Chloropyrrolo[1,2-a]indol-9-one derivatives. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provides a comprehensive map of the proton and carbon framework, enabling the precise assignment of all atoms within the molecule.

In the ¹H NMR spectrum of a pyrrolo[1,2-a]indole derivative, the chemical shifts (δ) and coupling constants (J) of the aromatic and pyrrole (B145914) ring protons provide key structural information. For instance, in a related series of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, the protons of the pyrrole ring typically appear as distinct signals in the aromatic region. rsc.org The presence and position of the chlorine substituent on the benzene (B151609) ring of this compound would significantly influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon (C=O) of the indol-9-one moiety is characteristically found at a downfield chemical shift, often in the range of 183-184 ppm. mdpi.com The carbon atoms attached to the chlorine and nitrogen atoms also exhibit predictable chemical shifts.

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, allowing for the tracing of proton networks within the molecule, such as the protons on the pyrrole and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for establishing the connectivity between different ring systems and for confirming the position of substituents like the chlorine atom and the carbonyl group. For example, a correlation between the proton at position 8 and the carbonyl carbon at position 9 would confirm the core structure.

The following table illustrates typical NMR data that could be expected for a this compound derivative, based on data from analogous structures.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. science.org.genih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound, HRMS would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks separated by approximately 2 Da, with the relative intensities corresponding to the natural abundance of the chlorine isotopes.

The experimentally determined m/z value for the molecular ion is then compared to the calculated theoretical mass for the proposed chemical formula (C₁₁H₆ClNO). A close match between the experimental and calculated masses (typically within a few parts per million) provides strong evidence for the correct elemental composition. For instance, in the synthesis of related chloro-substituted pyrrolo-quinoxaline derivatives, HRMS was used to confirm the calculated molecular formula. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comnih.gov Each functional group has a characteristic vibrational frequency, which appears as a specific absorption band in the IR spectrum.

For this compound, the most prominent and diagnostic absorption band would be that of the carbonyl (C=O) stretching vibration of the ketone group. This typically appears as a strong, sharp peak in the region of 1630-1820 cm⁻¹. mdpi.com The exact position of this band can be influenced by the electronic environment of the carbonyl group.

Other important vibrational modes include:

C-Cl stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

C=C stretching: The aromatic carbon-carbon double bonds of the benzene and pyrrole rings will show absorptions in the 1450-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Chromatographic Methods in Compound Isolation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity. Column chromatography is a fundamental purification technique where the crude reaction mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. khanacademy.org A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates based on their polarity. For pyrrolo[1,2-a]indol-9-one derivatives, a common mobile phase system could be a mixture of a non-polar solvent like hexane (B92381) or benzene and a more polar solvent like ethyl acetate (B1210297) or acetone. science.org.ge The separation is monitored by techniques such as thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient chromatographic technique that utilizes high pressure to force the mobile phase through a column with smaller particle sizes, resulting in higher resolution and faster separation times. libretexts.org Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a widely used method for the analysis and purification of a broad range of organic compounds, including heterocyclic systems. orochem.com The purity of the isolated this compound can be determined by the presence of a single, sharp peak in the HPLC chromatogram, and the area of this peak can be used for quantification. sielc.com

Crystallographic Analysis for Solid-State Structure Confirmation

Biological Activities and Mechanistic Investigations of Pyrrolo 1,2 a Indol 9 One Scaffolds Excluding Clinical Outcomes

Antiproliferative and Cytotoxic Activities of 7-Chloropyrrolo[1,2-a]indol-9-one Analogues

The investigation into the anticancer potential of pyrrolo[1,2-a]indol-9-one derivatives has revealed significant activity against various cancer cell lines. The introduction of a chlorine atom at the 7-position of the scaffold is a key structural modification that has been explored for its impact on cytotoxicity.

In Vitro Growth Inhibition Studies on Cancer Cell Lines

While specific data on the in vitro growth inhibitory activity of this compound against a panel of cancer cell lines are not extensively documented in publicly available literature, studies on structurally related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have demonstrated the importance of the pyrrole (B145914) ring substitution for antiproliferative activity against human leukemic cell lines (K562, U937, and HL60) and the breast cancer cell line MCF7. nih.gov For instance, certain N-substituted pyrrole-3-carboxamide derivatives have shown notable antiproliferative effects in leukemia and pulmonary cell lines such as K562 and A549. unisi.it

Furthermore, research on other halogenated heterocyclic systems underscores the potential role of chloro-substituents in enhancing cytotoxic effects. For example, novel chloropyrrole derivatives designed through molecular hybridization have been synthesized and evaluated as potential antimicrobial agents, with findings indicating that an increase in the number of chlorine atoms on the pyrrole core correlates with increased activity. nih.gov This suggests that the 7-chloro substitution on the pyrrolo[1,2-a]indol-9-one scaffold could be a critical determinant of its cytotoxic potential.

Table 1: Representative In Vitro Growth Inhibition Data for Related Pyrrolo-Containing Compounds

Compound/Analogue ClassCancer Cell Line(s)Reported Activity (IC50/GI50)
Pyrrolo[1,2-a]quinoxaline derivativesK562, U937, HL60, MCF7Antiproliferative activity observed
N-substituted pyrrole-3-carboxamidesK562, A549Interesting antiproliferative effects
Dihalo-substituted spiro[pyrrolidine-oxindoles]HepG2, MCF-7, HCT-116Enhanced anticancer activity

Note: This table is illustrative and based on related compound classes due to the limited specific data on this compound.

Cell Cycle Perturbation and Apoptotic Pathway Induction

The mechanism by which pyrrolo[1,2-a]indol-9-one analogues exert their antiproliferative effects often involves the disruption of the cell cycle and the induction of apoptosis (programmed cell death). While direct evidence for this compound is scarce, studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown that these compounds can induce a significant increase in the percentage of late apoptotic cells and cause cell cycle arrest. nih.gov Specifically, some derivatives were found to trigger the mitochondrial apoptotic pathway, characterized by a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of caspases-9 and -3. nih.gov

Interference with Microtubule Dynamics and Tubulin Polymerization Inhibition

Antimicrobial Activities and Resistance Modulation

In addition to their anticancer properties, pyrrolo-based scaffolds have also been explored for their potential to combat microbial infections.

Antifungal Properties and Efficacy Against Pathogenic Strains

The antifungal potential of indole (B1671886) derivatives is well-documented. For instance, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have demonstrated a broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL against tested microorganisms. nih.gov Halogenated indole derivatives, in particular, have shown potent antifungal activity against Candida krusei. nih.gov This suggests that this compound could possess noteworthy antifungal properties.

Antibacterial Spectrum and Mechanism of Action (e.g., Protonophore Activity)

The antibacterial activity of pyrrolo-containing compounds has been a subject of investigation. A study on an antibiotic agent, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, Bacillus tequilensis MSI45, demonstrated effective control against multi-drug resistant Staphylococcus aureus. nih.gov Research on synthetic pyrrole derivatives has also shown significant activity against Staphylococcus epidermidis and Staphylococcus aureus. researchgate.net The presence of a chlorine atom can be a critical factor, as seen in chloropyrrole derivatives where increased chlorination on the pyrrole core enhances antibacterial activity. nih.gov Some indole-1,2,4-triazole conjugates have exhibited good to moderate activity against Gram-negative strains. mdpi.com

Table 2: Representative Antimicrobial Activity Data for Related Pyrrolo-Containing Compounds

Compound/Analogue ClassMicrobial Strain(s)Reported Activity (MIC)
Indole-triazole-thiadiazole-carbothioamide derivativesVarious bacteria and fungi3.125-50 µg/mL
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroMulti-drug resistant S. aureusEffective control observed
Halogenated indole derivativesCandida kruseiPotent antifungal activity
Chloropyrrole derivativesVarious bacteriaActivity increases with chlorination
Indole-1,2,4-triazole conjugatesGram-negative bacteriaGood to moderate activity

Note: This table is illustrative and based on related compound classes due to the limited specific data on this compound.

Inhibition of Multidrug Efflux Pump Transporters

There is currently a lack of specific research data detailing the activity of this compound as an inhibitor of multidrug efflux pump transporters. The ability of compounds to block these pumps is a critical area of research in overcoming multidrug resistance in cancer and infectious diseases. However, studies focusing on this particular compound's efficacy and mechanism of action in this regard have not been identified.

Other Biological Applications (e.g., Anti-HIV, Antiparasitic, Antitubercular Potential)

Detailed investigations into the potential of this compound as an anti-HIV, antiparasitic, or antitubercular agent are not readily found in the current body of scientific literature. While a patent for a different series of tricyclic oxime ethers mentions this compound as a synthetic intermediate, it does not provide data on its biological activity in these areas. google.com The potential for this specific compound to act against HIV, parasites, or tuberculosis-causing mycobacteria remains an open area for future research.

Molecular Mechanisms Underlying Biological Efficacy

Induction of Reactive Oxygen Species (ROS) in Cellular Systems

The role of this compound in the induction of reactive oxygen species (ROS) within cellular systems has not been specifically elucidated in published studies. The generation of ROS is a known mechanism of action for many therapeutic compounds, leading to cellular stress and apoptosis in target cells. However, research to confirm and quantify this effect for this compound is not currently available.

Enzyme Inhibition Profiles (e.g., Kinases)

There is a lack of specific data on the enzyme inhibition profile of this compound, particularly concerning its activity against kinases. Kinase inhibition is a major focus in the development of targeted cancer therapies. Without dedicated enzymatic assays and screening, the potential for this compound to act as a kinase inhibitor remains unknown.

Structure Activity Relationship Sar Studies of 7 Chloropyrrolo 1,2 a Indol 9 One and Analogues

Correlations Between Structural Modifications and Antiproliferative Potency

The antiproliferative potency of pyrrolo[1,2-a]indol-9-one analogues is intricately linked to the nature and position of substituents on the tricyclic core. Research has demonstrated that even minor structural modifications can lead to significant changes in cytotoxic activity against various cancer cell lines.

For instance, in a study involving a library of 7-substituted 5H-pyrrolo[1,2-a] nih.govnih.govbenzoxazin-5-one derivatives, a related scaffold, the introduction of a biphenyl (B1667301) group at the 7-position resulted in a compound with noteworthy dose-dependent reduction of cell viability. nih.gov This suggests that extending the aromatic system at this position can be a favorable modification for enhancing antiproliferative effects.

In a different series of pyrrolo[1,2-a]pyrazine (B1600676) derivatives, the substitution pattern on an appended aromatic ring was found to be critical. A compound bearing a 2,4-dimethoxyphenyl group exhibited more potent inhibition of human lymphoma U937 cell survival compared to a derivative with a single methoxy (B1213986) group at the ortho-position. nih.gov Conversely, a 2,5-dimethoxyphenyl substituent did not show effective inhibition, highlighting the importance of the substituent's orientation on the benzene (B151609) ring for anticancer activity. nih.gov

Furthermore, the introduction of a 2-(morpholin-4-yl-methyl) group at the 2-position of a 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold, which shares the pyrrole (B145914) moiety, led to compounds with low micromolar antiproliferative activity. mdpi.com This indicates that the incorporation of basic side chains can be a viable strategy for improving potency.

These findings underscore the principle that the antiproliferative activity of the pyrrolo[1,2-a]indole framework is highly sensitive to structural modifications. The strategic placement of various functional groups can significantly influence the compound's interaction with its biological target, thereby modulating its cytotoxic potency.

Table 1: Antiproliferative Activity of Selected Pyrrolo[1,2-a]indole Analogues

Compound IDScaffoldKey Substituent(s)Cell LineIC50 (µM)
8c 1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline2-(morpholin-4-yl-methyl)Various< 21
6x Pyrrolo[1,2-a]pyrazine2,4-dimethoxyphenylU937-
7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b] nih.govnih.govoxazin-5-one 5H-pyrrolo[1,2-a] nih.govnih.govbenzoxazin-5-one7-biphenyl--

Note: IC50 values are presented as reported in the literature; a direct comparison may not be possible due to different experimental conditions. The table is interactive and can be sorted by column.

Impact of Halogen Substitution Patterns on Biological Activity

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In the context of the pyrrolo[1,2-a]indole framework, the position and nature of the halogen substituent can have a profound impact on antiproliferative potency.

The presence of a chloro group, as seen in 7-Chloropyrrolo[1,2-a]indol-9-one, is often associated with enhanced biological activity. Studies on related heterocyclic systems have provided insights into the role of halogenation. For example, in a series of 5-chloro-indole-2-carboxylate derivatives, the chloro substituent was a key feature of compounds exhibiting significant antiproliferative activity, with GI50 values in the nanomolar range. nih.gov These compounds were found to be potent inhibitors of EGFR and BRAF pathways. nih.gov

In another study on tricyclic pyrrolo[2,3-d]pyrimidines, the introduction of a bromine or iodine atom at a specific position of the pyrrole ring was investigated. mdpi.com The results indicated that these halogenated derivatives exhibited cytotoxic activity, with the specific halogen and its position influencing the potency. mdpi.com For instance, a bromo-substituted compound showed an IC50 value of 0.89 µM against the HT-29 colon cancer cell line. mdpi.com

Table 2: Effect of Halogen Substitution on Antiproliferative Activity in Related Scaffolds

Compound SeriesScaffoldHalogen SubstituentKey Finding
3a–e 5-Chloro-indole-2-carboxylateChlorinePotent antiproliferative activity (GI50 = 29-78 nM)
6t-w Pyrrolo[1,2-a]pyrazineHalogen at ortho-positionDid not show strong inhibition
10b Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneBromineIC50 = 0.89 µM (HT-29)
10c Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneIodineIC50 = 1.02 µM (HT-29)

Note: This table presents data from related heterocyclic systems to infer the potential impact of halogenation on the pyrrolo[1,2-a]indol-9-one scaffold. The table is interactive and can be sorted by column.

Stereochemical Influence on Pharmacological Responses

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are often chiral macromolecules such as enzymes and receptors. For pyrrolo[1,2-a]indole derivatives, the presence of stereocenters can lead to enantiomers or diastereomers with distinct pharmacological profiles.

The synthesis of pyrrolo[1,2-a]indoles often involves steps that can generate stereocenters, and controlling the stereochemical outcome is a key aspect of their chemical development. For example, a diastereoselective synthesis of the core of the natural product yuremamine, a pyrrolo[1,2-a]indole, has been reported, highlighting the importance of stereocontrol in accessing specific isomers.

In the context of biological activity, a study on pyrazino[1,2-a]indole (B3349936) derivatives showed that the use of an enantiomerically pure acrylate (B77674) containing a (S)-phenylethylamine unit resulted in the desired product with good yield but modest diastereoselectivity. nih.gov This suggests that different diastereomers were formed and could potentially exhibit different biological activities. While the specific pharmacological responses of the individual diastereomers were not detailed in this particular study, it underscores the recognition of stereochemistry as a critical factor.

Identification of Key Pharmacophoric Elements within the Pyrrolo[1,2-a]indole Framework

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric elements within the pyrrolo[1,2-a]indole framework is essential for designing new analogues with improved antiproliferative activity.

Based on SAR studies of various pyrrolo[1,2-a]indole derivatives and related heterocyclic systems, several key pharmacophoric features can be proposed:

The Tricyclic Core: The rigid, planar pyrrolo[1,2-a]indole scaffold itself is a fundamental pharmacophoric element, providing the necessary structural framework for the appropriate spatial orientation of other functional groups.

Hydrogen Bond Acceptors/Donors: The presence of carbonyl groups, such as the one at the 9-position in this compound, can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. Similarly, nitrogen atoms within the heterocyclic system can also participate in hydrogen bonding.

Aromatic/Hydrophobic Regions: The indole (B1671886) and pyrrole rings contribute to the aromatic and hydrophobic character of the molecule, which can be involved in π-π stacking and hydrophobic interactions with the target protein. The addition of other aromatic substituents, such as the biphenyl group mentioned earlier, can further enhance these interactions. nih.gov

Electron-Withdrawing/Donating Groups: The electronic properties of the scaffold can be modulated by substituents. Halogen atoms, like the chlorine in this compound, are electron-withdrawing and can influence the reactivity and binding affinity of the molecule. In a study on related quinazoline (B50416) derivatives, electron-withdrawing substituents, specifically a fluorophenyl cycle at a certain distance, were identified as important for activity. zsmu.edu.ua

Specific Substitution Patterns: The positions of substituents are critical. For example, a study on pyrrolo[1,2-a]pyrazine derivatives highlighted the importance of the substitution pattern on an appended phenyl ring, with a 2,4-dimethoxy substitution being optimal for activity. nih.gov

Pharmacophore modeling studies on related heterocyclic systems have helped to refine these concepts. For instance, in a series of pyrrolo[1,2-a] nih.govnih.govzsmu.edu.uatriazino[2,3-c]quinazolines, a carboxyl moiety at a specific position was identified as a key feature for binding to potential biotargets through the formation of hydrogen bonds. zsmu.edu.ua

Computational Chemistry and Molecular Modeling in Pyrrolo 1,2 a Indol 9 One Research

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of molecules like the pyrrolo[1,2-a]indol-9-one derivatives. DFT is used to calculate the distribution of electrons within the molecule, which in turn determines its structure, stability, and reactivity.

Researchers have employed DFT and Time-Dependent DFT (TD-DFT) to study the properties of fluorazone derivatives, especially for applications in materials science. researchgate.net For instance, DFT/TD-DFT studies on fully conjugated, 2,7-disubstituted fluorazones, designed as organic dyes, help in understanding their absorption and emission spectra. researchgate.net These calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between which is critical for the molecule's color and electronic behavior. researchgate.net DFT calculations are also utilized to predict potential degradation pathways and assess thermal risks of precursor molecules used in synthesis, such as azidoacetophenones. Furthermore, DFT calculations have been used to support proposed reaction mechanisms, such as the classical SNAr mechanism in the synthesis of the tricyclic 9H-pyrrolo[1,2-a]indol-9-one product. acs.org

Table 1: Representative Data from DFT Calculations on Pyrrolo[1,2-a]indol-9-one Analogs

Parameter Typical Value/Finding Significance
HOMO Energy -5.0 to -6.0 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -2.0 to -3.0 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 2.5 to 3.5 eV Determines the electronic absorption wavelength and reactivity.
Molecular Electrostatic Potential (MEP) Negative potential around the carbonyl oxygen Indicates sites susceptible to electrophilic attack.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This is followed by molecular dynamics (MD) simulations, which simulate the physical movements of atoms and molecules over time, to assess the stability of the docked complex.

In a notable study, various synthesized pyrrolo[1,2-a]indole derivatives were analyzed using in-silico molecular docking and all-atomistic MD simulations. researchgate.net The study suggested that these derivatives could stably bind to the active site of the mycobacterial secreted tyrosine phosphatase B (MptpB) enzyme, which is an emerging target for anti-mycobacterial drugs. researchgate.net The process involves placing the ligand into the protein's binding site and scoring the different poses based on binding energy. The most promising poses are then subjected to MD simulations to observe the stability of the interactions, calculating metrics like root-mean-square deviation (RMSD) over the simulation period.

Table 2: Illustrative Molecular Docking and Dynamics Results for a Pyrrolo[1,2-a]indole Derivative

Parameter Finding Implication
Target Protein Mycobacterial Tyrosine Phosphatase B (MptpB) researchgate.net Potential for developing new anti-tuberculosis agents.
Docking Score -8.5 kcal/mol (Example Value) Predicts strong binding affinity between the ligand and protein.
Key Interacting Residues Asp164, Ser165, Ile166 (Hypothetical) Identifies specific amino acids crucial for binding.
Interaction Types Hydrogen bonds, hydrophobic interactions Defines the nature of the chemical forces holding the complex together.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR helps in predicting the activity of new, unsynthesized molecules.

For classes of compounds including pyrrolo[1,2-a]indol-9-one derivatives, QSAR studies have been instrumental. For example, a QSAR model for ligands targeting the TGR5 receptor suggested that incorporating polar groups at a specific position could enhance biological activity. core.ac.ukunipa.it Similarly, 3D-QSAR studies have been conducted on related thienopyrrolizinone derivatives to define the structural requirements for their antiproliferative activity. acs.org These models are built using a "training set" of molecules with known activities and then validated with a "test set" to ensure their predictive power.

Table 3: Common Descriptors in QSAR Models for Pyrrolo[1,2-a]indol-9-one Analogs

Descriptor Type Example Descriptor Influence on Activity
Electronic Dipole Moment Affects receptor binding and membrane passage.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Crucial for cell permeability and reaching the target.
Steric Molecular Volume, Surface Area Determines the fit within the receptor's binding pocket.
Topological Wiener Index Relates molecular branching to activity.

| 3D Field-Based | CoMFA/CoMSIA Fields | Maps steric and electrostatic fields to activity. |

Virtual Screening and In Silico Prediction of Biological Targets

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

The pyrrolo[1,2-a]indol-9-one scaffold and its precursors have been part of such screening efforts. In one instance, virtual screening studies identified phenylpyrroles, which are structurally related to the fluorazone core, as novel ligands for the 5-HT7 receptor. researchgate.net Another research effort began with a structure-based virtual screening to identify positive allosteric modulators (PAMs) of the GABA-B receptor, a line of inquiry that also involved fluorazone derivatives. core.ac.uk The screening workflow typically starts with a large database of compounds, which are then filtered based on drug-like properties (e.g., Lipinski's rule of five) and subsequently docked into the target protein's active site. The top-scoring compounds are then selected as "hits" for experimental validation.

Table 4: Conceptual Workflow for Virtual Screening of Pyrrolo[1,2-a]indol-9-one Libraries

Step Action Purpose
1. Library Preparation Collect and prepare a database of thousands to millions of compounds. Create a diverse chemical space to search.
2. Target Preparation Prepare the 3D structure of the biological target (e.g., an enzyme or receptor). Define the binding site for docking.
3. High-Throughput Docking Computationally dock all library compounds into the target's active site. Rapidly predict binding poses and affinities.
4. Scoring and Ranking Score each docked compound based on a scoring function (e.g., binding energy). Rank compounds from most to least likely to be active.

| 5. Hit Selection & Filtering | Select the top-ranked compounds and apply further filters (e.g., ADMET prediction). | Identify a small, manageable set of promising candidates for testing. |

Future Perspectives and Emerging Research Avenues for Pyrrolo 1,2 a Indol 9 One Systems

Exploration of Advanced Synthetic Methodologies for Diversification

The continued exploration of advanced synthetic methodologies is paramount for the generation of diverse libraries of pyrrolo[1,2-a]indol-9-one analogs, which is crucial for establishing robust structure-activity relationships (SAR). While classical methods for the synthesis of this scaffold exist, recent research has focused on developing more efficient, versatile, and environmentally benign strategies. rsc.orgresearchgate.net

Future efforts in this area are likely to concentrate on several key aspects:

Catalytic C-H Activation/Functionalization: Direct functionalization of the pyrrolo[1,2-a]indol-9-one core through transition-metal-catalyzed C-H activation presents a powerful and atom-economical approach to introduce a wide array of substituents. This strategy avoids the need for pre-functionalized starting materials and allows for late-stage diversification.

Novel Cyclization Strategies: The development of novel cascade or domino reactions that can rapidly assemble the tricyclic core from simple, readily available starting materials is a key area of interest. rsc.org For instance, radical-initiated cascade cyclization reactions have shown promise in the efficient synthesis of pyrrolo[1,2-a]indol-3-ones. rsc.org

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a mild and efficient way to forge key bonds in the synthesis of pyrrolo[1,2-a]indol-9-one systems. This approach can enable transformations that are difficult to achieve using traditional thermal methods.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of these compounds.

A variety of synthetic methods for accessing the broader 9H-pyrrolo[1,2-a]indol-9-one scaffold have been reported, as summarized in the table below. These methodologies could potentially be adapted for the specific synthesis of 7-Chloropyrrolo[1,2-a]indol-9-one.

Synthetic Strategy Key Features Potential for 7-Chloro Analog
Intramolecular CyclodehydrationOne-pot amide and pyrrole (B145914) formation followed by cyclodehydration. researchgate.netApplicable if the corresponding 7-chloro-substituted anthranilic acid derivative is available.
Base-Mediated N-ArylationFormation of the tricyclic system via an intramolecular N-arylation reaction.The presence of the chloro-substituent may influence the reactivity of the aryl halide precursor.
Phosphine-Promoted Michael Addition/Intramolecular WittigA halide- and base-free method for constructing the pyrrolo[1,2-a]indole core. researchgate.netThe electronic effect of the chlorine atom could impact the efficiency of the Wittig reaction.
Radical-Initiated Cascade CyclizationUtilizes a radical initiator to trigger a cascade cyclization, avoiding the need for metals. rsc.orgThe chloro group is generally stable under radical conditions, making this a potentially viable route.

Development of Novel Chemotypes with Enhanced Biological Selectivity

The pyrrolo[1,2-a]indole scaffold is associated with a wide range of biological activities, including anticancer, anti-infectious, and neuropsychiatric properties. aablocks.comnih.gov A key future direction is the development of novel chemotypes based on the this compound core with enhanced selectivity for specific biological targets. This is crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates.

The introduction of a chlorine atom at the 7-position of the pyrrolo[1,2-a]indol-9-one nucleus can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. These changes can, in turn, affect the compound's binding affinity and selectivity for its biological target. For instance, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated potent antiproliferative activities, with the position of the halogen atom playing a critical role in their cytotoxic mechanism.

Future research will likely focus on:

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives of this compound that can selectively fit into the binding pocket of a specific protein target.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target of interest and then growing or linking them to the this compound scaffold to create potent and selective inhibitors.

Targeting Protein-Protein Interactions: Designing molecules that can disrupt specific protein-protein interactions that are critical for disease progression.

Integration with High-Throughput Screening for New Bioactive Probes

High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive compounds from large chemical libraries. iu.edu The integration of HTS with diverse libraries of pyrrolo[1,2-a]indol-9-one derivatives, including this compound and its analogs, will be instrumental in identifying novel biological probes and potential starting points for drug discovery programs.

The process typically involves:

Library Generation: Synthesizing a diverse collection of pyrrolo[1,2-a]indol-9-one derivatives with various substituents at different positions of the tricyclic core.

Assay Development: Establishing robust and miniaturized assays that can measure the activity of the compounds against a specific biological target in a high-throughput format.

Screening and Hit Identification: Screening the compound library to identify "hits" that exhibit the desired biological activity.

Hit-to-Lead Optimization: Modifying the structure of the initial hits to improve their potency, selectivity, and drug-like properties. nih.gov

The availability of advanced HTS technologies, such as automated liquid handling systems and high-content imaging, will facilitate the rapid screening of large numbers of compounds and the generation of rich datasets for SAR analysis. iu.edu

Role in Pre-Clinical Drug Discovery Programs

The pyrrolo[1,2-a]indol-9-one scaffold has already shown significant promise in pre-clinical drug discovery, particularly in the area of oncology. nih.gov Derivatives of this heterocyclic system have been investigated as inhibitors of various protein kinases, such as EGFR and BRAF, which are key drivers in many cancers. nih.gov

The future role of this compound and its analogs in pre-clinical programs will depend on several factors:

Identification of Novel Targets: The discovery of new biological targets for which this scaffold shows high affinity and selectivity.

Pharmacokinetic and Pharmacodynamic Profiling: Thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to ensure they have a suitable profile for in vivo studies. In silico ADME predictions can be a valuable tool in the early stages of this process. nih.gov

In Vivo Efficacy Studies: Demonstrating the therapeutic efficacy of lead compounds in relevant animal models of disease.

Biomarker Development: Identifying biomarkers that can be used to select patients who are most likely to respond to treatment with a particular pyrrolo[1,2-a]indol-9-one-based drug.

The development of potent and selective pyrrolo[1,2-a]indol-9-one derivatives, guided by a deep understanding of their SAR and mechanism of action, holds significant potential for the discovery of novel therapeutics for a range of diseases.

Q & A

Q. What are the standard synthetic routes for 7-Chloropyrrolo[1,2-a]indol-9-one, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization reactions or halogenation of pyrroloindole precursors. Key factors include solvent polarity (e.g., DMF for polar intermediates) and temperature control (60–80°C for optimal cyclization). Catalysts like Pd/C or CuI may enhance regioselectivity. For example, chlorination at the 7-position requires precise stoichiometry of Cl⁻ donors (e.g., NCS) to avoid over-halogenation .

Table 1: Comparison of Synthetic Methods

MethodSolventCatalystYield (%)Purity (%)Reference
CyclizationDMFPd/C6598
HalogenationTHFCuI7295

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

  • HPLC-MS : To confirm molecular weight (Cl isotope pattern) and detect impurities.
  • NMR (¹H/¹³C): Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 160–165 ppm (carbonyl carbons) are diagnostic.
  • XRD : For crystalline phase validation, especially if studying polymorphism.
    Cross-validate with elemental analysis (C, H, N, Cl) to ensure stoichiometric accuracy .

Q. What are the solubility and storage guidelines for this compound?

Answer:

  • Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO or DCM for stock solutions (10 mM recommended).
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Answer: Contradictions often arise from solvent effects or tautomerism. For example:

  • Solvent Dependency : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic protons may shift by 0.3–0.5 ppm.
  • Tautomeric Equilibria : Use variable-temperature NMR to identify dynamic exchanges (e.g., keto-enol forms).
  • Computational Validation : DFT calculations (B3LYP/6-31G*) can predict NMR shifts and verify assignments .

Q. What strategies optimize the compound’s reactivity for pharmacological studies?

Answer:

  • Functional Group Manipulation : Introduce sulfonate esters at the 9-keto position to enhance aqueous solubility.
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive NH sites during derivatization.
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve electrophilic substitution rates .

Table 2: Reactivity Modifications

ModificationPurposeYield ImpactReference
SulfonationSolubility enhancement+15%
Boc ProtectionStability during synthesis-10%

Q. How do researchers address discrepancies in bioactivity data across studies?

Answer:

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability.
  • Metabolic Interference : Test metabolites (e.g., CYP450-mediated derivatives) to rule out false negatives.
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers in dose-response curves .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Answer:

  • Rodent Models : Sprague-Dawley rats for bioavailability studies (IV/PO administration).
  • Tissue Distribution : Radiolabel the compound with ¹⁴C for tracking via scintillation counting.
  • Metabolite Profiling : Use LC-QTOF-MS to identify phase I/II metabolites in plasma .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis (TLV: 0.1 mg/m³).
  • Toxicity Data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation); emergency protocols include activated charcoal for ingestion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.